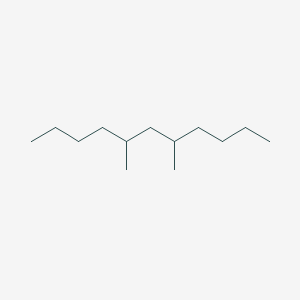

5,7-Dimethylundecane

Description

Structure

3D Structure

Properties

CAS No. |

17312-83-3 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

5,7-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-7-9-12(3)11-13(4)10-8-6-2/h12-13H,5-11H2,1-4H3 |

InChI Key |

AMMTZOCUKBWLJL-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CC(C)CCCC |

Canonical SMILES |

CCCCC(C)CC(C)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,7-Dimethylundecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5,7-Dimethylundecane. Due to its nature as a specific branched alkane, publicly available experimental data is limited. This document consolidates the existing information from chemical databases and furnishes detailed, standard experimental protocols for the determination of its key properties. This guide is intended to be a foundational resource for professionals requiring information on this compound for research, synthesis, or formulation purposes.

Introduction

This compound is a branched-chain saturated hydrocarbon belonging to the alkane family. Its structure consists of an eleven-carbon (undecane) backbone with two methyl group substituents at the 5th and 7th positions. Like other alkanes, it is a nonpolar molecule, which dictates many of its physical and chemical properties. Alkanes are generally characterized by their low reactivity, serving primarily as solvents, lubricants, and fuels. Understanding the specific properties of branched alkanes like this compound is crucial for applications where precise physical characteristics, such as viscosity, boiling point, and solubility, are paramount.

Chemical Identity and Core Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₂₈ | [1] |

| Molecular Weight | 184.36 g/mol | [1] |

| CAS Number | 17312-83-3 | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility in Water | Predicted to be insoluble | |

| Solubility in Organic Solvents | Predicted to be soluble in nonpolar solvents | [2] |

Experimental Protocols for Property Determination

For researchers needing to ascertain the precise physical properties of this compound, the following standard experimental protocols are recommended.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small quantities of liquid samples.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat-stable fluid (e.g., mineral oil or silicone oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube containing the heating fluid, ensuring the side arm is properly positioned for convection heating.

-

The Thiele tube is gently heated at the side arm.[3]

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Heating is continued until a continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Determination of Melting Point (Capillary Method)

As this compound is a liquid at room temperature, this protocol would be applicable if the substance is solid at lower temperatures.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle (if the sample needs to be solidified and powdered)

Procedure:

-

If the sample is liquid, it should be cooled until it solidifies and then finely powdered.

-

A small amount of the powdered sample is packed into the sealed end of a capillary tube to a depth of 2-3 mm.[5]

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

-

The assembly is placed in the melting point apparatus.

-

The sample is heated slowly, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[6]

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A pure compound will have a sharp melting range of 0.5-1°C.[7]

Determination of Density (Hydrometer or Digital Density Meter Method)

Using a Digital Density Meter (ASTM D4052): [8]

-

Calibrate the digital density meter with dry air and deionized water.

-

Equilibrate the sample of this compound to the desired measurement temperature.

-

Inject the sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube filled with the sample and calculates the density.

-

Record the density reading, typically in g/cm³ or kg/m ³.

Using a Hydrometer (ASTM D1657): [1][9][10]

-

Place a sample of this compound in a clear, cylindrical container of appropriate size.

-

Gently lower a calibrated hydrometer into the liquid until it floats freely.

-

Ensure the hydrometer is not in contact with the sides of the container.

-

Read the density from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem.

-

Simultaneously, measure the temperature of the liquid, as density is temperature-dependent.

Determination of Solubility

Qualitative Solubility Test:

-

To test for solubility in water, add approximately 0.1 mL of this compound to 3 mL of water in a test tube. Shake the mixture vigorously for one minute. Observe if a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble). Given its nonpolar nature, it is expected to be insoluble in water.[2]

-

To test for solubility in organic solvents, repeat the above procedure using solvents of varying polarity, such as ethanol, acetone, hexane, and toluene. This compound is expected to be soluble in nonpolar organic solvents like hexane and toluene.[2][11]

Spectroscopic Data

While a full suite of spectroscopic data is not widely published, mass spectrometry data is available.

Mass Spectrometry: The mass spectrum of this compound is available through the NIST WebBook. This data is crucial for the identification and structural elucidation of the compound, typically showing fragmentation patterns characteristic of branched alkanes.

Logical Relationships and Visualization

The chemical and physical properties of this compound are direct consequences of its molecular structure. The following diagram illustrates this relationship.

Conclusion

This compound is a specific branched alkane for which detailed experimental data is not extensively documented in public databases. This guide provides the foundational chemical identity of the molecule and outlines standard, reliable experimental protocols for determining its key physical properties. The provided information and methodologies serve as a valuable resource for scientists and researchers working with this compound, enabling them to generate the necessary data for their specific applications. The low reactivity and nonpolar nature, characteristic of alkanes, are the primary determinants of its chemical behavior.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. Supply ASTM D1657 Density Or Relative Density Of Light Hydrocarbons Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 11. home.miracosta.edu [home.miracosta.edu]

An In-depth Technical Guide to 5,7-Dimethylundecane

CAS Number: 17312-83-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dimethylundecane (CAS No. 17312-83-3), a branched-chain alkane. Due to a notable lack of extensive research specifically on this compound, this document consolidates available data on its chemical and physical properties and supplements this with general information and established experimental protocols relevant to branched alkanes. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may encounter or have an interest in this molecule.

Introduction

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that much of the available data is predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈ | [1][2] |

| Molecular Weight | 184.37 g/mol | [1][2] |

| CAS Number | 17312-83-3 | [1][2] |

| Appearance | Colorless, odorless liquid (at room temperature) | [2] |

| Boiling Point | Not available (Predicted) | [1] |

| Melting Point | Not available | [1] |

| Density | Not available (Predicted) | [1] |

| Solubility | Insoluble in water | General alkane property |

| Kovats Retention Index | Standard non-polar: 1190, 1198, 1207 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of organic compounds. The following data is available for this compound:

-

Mass Spectrometry (MS): The mass spectrum (electron ionization) of this compound is available through the National Institute of Standards and Technology (NIST) database.[2] This data is essential for identifying the compound in complex mixtures via Gas Chromatography-Mass Spectrometry (GC-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹³C NMR spectra.[3] Generally, the ¹H NMR spectra of branched alkanes show signals in the upfield region (typically 0.7-1.5 ppm).[4] The chemical shifts are influenced by the degree of substitution on the carbon atom to which the protons are attached.[4]

-

Infrared (IR) Spectroscopy: PubChem indicates the availability of vapor phase IR spectra.[3] The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.

Experimental Protocols

While specific experimental protocols for the synthesis or application of this compound are not documented in readily available literature, general methodologies for the analysis of branched alkanes are well-established.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the separation and identification of volatile and semi-volatile organic compounds, including branched alkanes.

Objective: To separate and identify this compound in a sample mixture.

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector port.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for alkane separation.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[6]

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min).[6]

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.[5]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Data Acquisition: Scan a mass range (e.g., m/z 40-500) to obtain the full mass spectrum.

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a known standard or a reference library such as the NIST Mass Spectral Library.

References

- 1. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Undecane, 5,7-dimethyl- [webbook.nist.gov]

- 3. This compound | C13H28 | CID 519405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dimethylundecane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethylundecane is a branched-chain alkane with the chemical formula C13H28.[1] It is a colorless and odorless liquid at room temperature.[1] This document provides a comprehensive overview of the known properties and applications of this compound, with a focus on information relevant to scientific research and development. Currently, the publicly available data on this compound is limited, primarily identifying its use in industrial applications rather than in the biomedical or pharmaceutical fields.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H28 | PubChem |

| Molecular Weight | 184.37 g/mol | LookChem[1] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 17312-83-3 | LookChem, NIST[1][2] |

| Appearance | Colorless, odorless liquid | LookChem[1] |

| Melting Point | N/A | LookChem[1] |

| Boiling Point | N/A | LookChem[1] |

| Flash Point | N/A | LookChem[1] |

| Density | N/A | LookChem[1] |

Note: "N/A" indicates that the data was not available in the cited sources.

Industrial Applications

The primary documented uses of this compound are in industrial settings. Its stable, non-reactive nature and low toxicity make it suitable for a range of applications.[1]

-

Solvent: Due to its hydrocarbon structure, it can be used as a solvent for nonpolar substances.

-

Chemical Intermediate: It can serve as a starting material or intermediate in the synthesis of other chemical compounds.

-

Lubricants and Fuels: It is a component in the production of lubricants and fuels.[1] this compound is also found in trace amounts in petroleum and is considered a component of gasoline.[1]

Biological Activity and Relevance to Drug Development

Extensive searches of scientific literature did not yield any specific studies on the biological activity of this compound. There is no current evidence to suggest that it acts as a signaling molecule, a pheromone, or possesses any therapeutic properties that would make it a direct subject of interest for drug development professionals. Its classification as a simple alkane suggests low biological reactivity.

Experimental Protocols

No specific experimental protocols for the synthesis or application of this compound in a research context were found in the available literature. Industrial synthesis would likely involve standard organic chemistry techniques for alkane production, such as alkylation or isomerization of petroleum-derived feedstocks.

Logical Relationships and Workflows

Given the limited specialized applications of this compound, a logical workflow for its current use is primarily within the industrial chemical sector.

Caption: Industrial production and application workflow for this compound.

Conclusion

Based on currently available information, this compound is a simple branched-chain alkane with established uses in the industrial sector as a solvent, chemical intermediate, and a component of fuels and lubricants. There is a notable absence of data regarding its biological activity, and it does not appear to be a compound of current interest in the fields of biomedical research or drug development. Further research would be required to explore any potential biological roles or novel applications for this molecule.

References

The Biological Activity of Dimethylalkanes: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dimethylalkanes, a class of branched-chain saturated hydrocarbons, have traditionally been of interest in the field of chemical ecology, primarily for their role as insect pheromones. However, emerging research is beginning to shed light on their broader biological activities, including potential applications and toxicological considerations relevant to the pharmaceutical sciences. This technical guide provides an in-depth overview of the current understanding of the biological activity of dimethylalkanes, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Quantitative Biological Activity Data

The biological effects of dimethylalkanes are diverse, ranging from potent semiochemical activity to antimicrobial and cytotoxic effects. The following tables summarize the available quantitative data to facilitate comparison.

Antimicrobial Activity

While data on dimethylalkanes specifically is limited, studies on structurally related n-alkyl dimethylamine oxides provide insight into the potential antimicrobial properties of branched-chain alkanes. The antimicrobial activity is influenced by the alkyl chain length.

Table 1: Minimum Inhibitory Concentrations (MIC) of n-Alkyl Dimethylamine Oxides

| Compound (Chain Length) | MIC against S. aureus (µM) | MIC against E. coli (µM) |

| C8 | 29,000 | 36,000 |

| C14 | 62 | 31 |

| C16 | 62 | - |

| C18 (oleyl) | Excellent activity | Excellent activity |

Data sourced from studies on n-alkyl dimethylamine oxides, which share structural similarities with functionalized dimethylalkanes.[1]

Cytotoxicity

The cytotoxicity of dimethylalkanes and related branched alkanes is an area of active investigation. Long-chain alkanes generally exhibit low acute toxicity.[2] However, their hydrophobic nature can lead to accumulation in lipid-rich tissues, and some branched structures may be more resistant to metabolism.[3][4] Specific IC50 values for dimethylalkanes are not widely reported in the public domain, necessitating further research in this area for drug development and safety assessment.

Experimental Protocols

The assessment of the biological activity of dimethylalkanes requires specialized protocols to address their high hydrophobicity and volatility.

Solubilization of Dimethylalkanes for In Vitro Assays

Due to their poor water solubility, specialized formulation strategies are necessary for in vitro testing.

-

Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. However, the final concentration of DMSO in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

-

Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic molecules like dimethylalkanes, increasing their aqueous solubility and bioavailability in cell culture media.

-

Lipid Nanoparticle Formulation: For in vivo and in vitro delivery, dimethylalkanes can be encapsulated in lipid nanoparticles (LNPs).[5][6][7][8][9] This involves dissolving the alkane in an organic solvent along with lipids, followed by emulsification and solvent evaporation to form a stable nanoparticle suspension.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the dimethylalkane formulation (e.g., in cyclodextrin-containing media) and add to the wells. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Pheromonal Activity: Gas Chromatography-Electroantennography (GC-EAG)

GC-EAG is a powerful technique to identify biologically active volatile compounds.

-

Sample Preparation: Extract volatile compounds from the source (e.g., insect glands) using an appropriate solvent.

-

Gas Chromatography: Inject the extract into a gas chromatograph to separate the individual components.

-

Effluent Splitting: The column effluent is split, with one portion directed to the GC detector (e.g., FID or MS) and the other to the electroantennogram.

-

Electroantennography: The effluent is passed over an insect antenna mounted between two electrodes. The electrical potential changes across the antenna in response to active compounds are recorded.

-

Data Analysis: The GC chromatogram and the EAG response are aligned to identify the retention times of the compounds that elicit an antennal response.

Signaling Pathways and Mechanisms of Action

The biological effects of dimethylalkanes are mediated through various molecular pathways, which differ significantly depending on the biological context (e.g., insect olfaction vs. mammalian cellular effects).

Insect Olfactory Signaling

In insects, dimethylalkanes often act as pheromones, triggering specific behaviors. This process is initiated by the binding of the pheromone to an Odorant Receptor (OR) located on the dendrites of olfactory sensory neurons.

Caption: Insect olfactory signaling pathway for dimethylalkane pheromones.

Insect ORs are ligand-gated ion channels, often forming a complex with a highly conserved co-receptor called Orco.[1] Upon pheromone binding, the receptor complex undergoes a conformational change, leading to the opening of the ion channel and an influx of cations. This depolarizes the neuron, generating an action potential that is transmitted to the brain, resulting in a behavioral response.[10][11]

Potential Mammalian Signaling Pathways

The interaction of dimethylalkanes with mammalian signaling pathways is less understood but is an area of growing interest in toxicology and drug development.

-

Nuclear Receptor Activation: Due to their lipophilic nature, it is hypothesized that dimethylalkanes could interact with nuclear receptors that regulate xenobiotic metabolism, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[12][13][14][15][16] Activation of these receptors can lead to the induction of cytochrome P450 enzymes, affecting the metabolism of co-administered drugs.

Caption: Hypothetical activation of the PXR pathway by dimethylalkanes.

Relevance in Drug Development

The biological activities of dimethylalkanes present both challenges and opportunities in drug development.

-

Drug Metabolism Interactions: The potential for dimethylalkanes to activate PXR and CAR suggests that exposure to these compounds could alter the pharmacokinetics of various drugs, a crucial consideration in preclinical toxicology and for individuals with occupational or environmental exposure.

-

Drug Delivery: The hydrophobic nature of branched alkanes makes them interesting candidates for use in drug delivery systems, such as in the formulation of lipid nanoparticles to enhance the solubility and delivery of other lipophilic drugs.[17]

-

Therapeutic Potential: While direct therapeutic applications of dimethylalkanes are not yet established, their ability to interact with biological membranes and potentially modulate the activity of membrane-bound proteins warrants further investigation for novel therapeutic strategies.

Conclusion

Dimethylalkanes exhibit a range of biological activities that extend beyond their well-established role as insect semiochemicals. Their potential to interact with mammalian cellular pathways, particularly those involved in xenobiotic metabolism, highlights the need for a deeper understanding of their toxicological profile and potential impact on drug efficacy. Further research, including the generation of robust quantitative cytotoxicity data and the elucidation of specific signaling pathway interactions, is essential to fully characterize the biological activity of this diverse class of molecules and to explore their potential in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. bfr.bund.de [bfr.bund.de]

- 4. In vitro metabolic study on alkanes in hepatic microsomes from humans and rats | EFSA [efsa.europa.eu]

- 5. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. youtube.com [youtube.com]

- 12. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions [frontiersin.org]

- 17. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Language of Branched Alkanes: A Technical Guide to Insect Chemical Communication

For Immediate Release

A deep dive into the chemical conversations of insects reveals the pivotal role of branched alkanes in everything from mate selection to social order. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biosynthesis, perception, and behavioral impact of these crucial semiochemicals.

Branched alkanes, a class of saturated hydrocarbons with methyl groups branching off the main carbon chain, form a significant component of the insect cuticular hydrocarbon (CHC) profile. Far from being merely a protective waxy layer, these molecules are key players in a sophisticated chemical language that governs many aspects of insect life. This in-depth guide synthesizes current research to provide a detailed understanding of their function, analysis, and the experimental methodologies used to study them.

Data Presentation: The Chemical Signatures of Identity and Intent

The composition and relative abundance of branched alkanes on an insect's cuticle provide a wealth of information to its counterparts. These chemical profiles can signify species, sex, reproductive status, and even social caste. Below are tables summarizing quantitative data from key studies, illustrating the specific branched alkanes involved in insect communication.

Table 1: Representative Branched Alkanes in the Cuticular Hydrocarbon Profiles of Various Insect Species

| Insect Species | Branched Alkane | Relative Abundance (%) | Putative Function |

| Drosophila melanogaster (Fruit Fly) | 2-methyl-alkanes (C23-C29) | Varies with sex and age | Sex pheromone components, courtship stimulants |

| Lasius fuliginosus (Ant) | 3-methyl-alkanes, 5-methyl-alkanes | High | Nestmate recognition |

| Blattella germanica (German Cockroach) | 3,11-dimethylnonacosane | Major component in females | Contact sex pheromone |

| Musca domestica (Housefly) | (Z)-9-tricosene (a branched alkene) | Dominant in females | Sex pheromone |

| Solenopsis invicta (Fire Ant) | 13-methyl-heptacosane | Present | Queen pheromone component |

Table 2: Dose-Dependent Behavioral Responses to Synthetic Branched Alkanes

| Insect Species | Synthetic Branched Alkane | Dose | Behavioral Response |

| Drosophila melanogaster | 7-tricosene | 10 ng | Increased male courtship attempts |

| Blattella germanica | 3,11-dimethylnonacosane | 5 µg | Elicitation of male mounting behavior |

| Tenebrio molitor (Mealworm Beetle) | 13-methyl-heptacosane | 1 µg | Aggregation of both sexes |

Experimental Protocols: Deciphering the Chemical Dialogue

The study of branched alkanes in insect communication relies on a suite of precise experimental techniques. This section details the core methodologies for their extraction, analysis, synthesis, and bioassay.

Protocol 1: Extraction of Cuticular Hydrocarbons

This protocol describes a standard method for the non-destructive extraction of CHCs from insect cuticles.

-

Sample Preparation: Immobilize the insect by chilling it on ice for 5-10 minutes.

-

Extraction: Submerge the immobilized insect in a glass vial containing a non-polar solvent, typically hexane or pentane, for a period of 5-10 minutes. The volume of solvent should be sufficient to fully immerse the insect.

-

Solvent Evaporation: Carefully remove the insect from the vial. The solvent containing the extracted CHCs is then evaporated to a smaller volume under a gentle stream of nitrogen gas.

-

Sample Storage: The concentrated CHC extract is transferred to a clean vial and stored at -20°C until analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Injection: An aliquot of the CHC extract is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a long, thin capillary column. The column is housed in an oven that is programmed to increase in temperature over time. Different hydrocarbons will travel through the column at different rates depending on their boiling points and interactions with the column's stationary phase, thus separating them.

-

Detection and Identification: As the separated compounds exit the GC column, they enter the mass spectrometer. The MS bombards the molecules with electrons, causing them to fragment in a predictable pattern. The mass-to-charge ratio of these fragments creates a unique mass spectrum, which can be compared to a library of known spectra to identify the compound.

Typical GC-MS Parameters:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.

-

Injector Temperature: 250°C.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

Protocol 3: Synthesis of Methyl-Branched Alkanes

The synthesis of specific branched alkanes is crucial for confirming their identity and for use in behavioral bioassays. A general method for the synthesis of diastereomeric mixtures of alkyl-branched insect pheromones has been described.[2] This often involves the reaction of a ketone with a lithium acetylide ethylenediamine complex to create a propargylic alcohol, which then undergoes a series of reactions including alkylation, isomerization, and reduction to yield the desired methyl-branched alkane.[2] For the synthesis of enantiomerically pure compounds, chiral precursors or asymmetric synthesis strategies are employed.

Protocol 4: Behavioral Bioassays

Behavioral bioassays are essential for determining the function of specific branched alkanes.

-

Contact Chemoreception Bioassay:

-

A small glass dummy or a dead insect of the same species is coated with a known quantity of a synthetic branched alkane dissolved in a volatile solvent.

-

A control dummy is treated with the solvent alone.

-

The dummies are introduced into an arena with a live insect.

-

The behavior of the live insect towards each dummy is observed and quantified. Behaviors of interest may include antennation, courtship displays, aggression, or mating attempts.

-

-

Olfactory Bioassay (Y-tube olfactometer):

-

A Y-shaped glass tube is used, with a stream of purified air flowing down each arm.

-

A synthetic branched alkane is introduced into the airflow of one arm, while the other arm serves as a control.

-

An insect is released at the base of the Y-tube.

-

The choice of the insect to move towards the treated or control arm is recorded. This assay is more suitable for more volatile hydrocarbons.

-

Mandatory Visualizations: Pathways and Workflows

To provide a clear visual representation of the complex processes involved in branched alkane communication, the following diagrams have been generated using the DOT language.

Caption: Biosynthesis pathway of methyl-branched alkanes in insects.[3][4][5]

Caption: Simplified signaling pathway for contact chemoreception of branched alkanes.[6][7]

Caption: General experimental workflow for the identification of bioactive branched alkanes.

This technical guide provides a foundational understanding of the critical role branched alkanes play in insect communication. For researchers in entomology, chemical ecology, and those involved in the development of novel pest management strategies, a deeper comprehension of this chemical language opens up new avenues for innovation. By targeting these specific communication channels, it may be possible to develop highly specific and environmentally benign methods for controlling insect behavior.

References

- 1. gust.edu.vn [gust.edu.vn]

- 2. Preparation of 8-methyl-2-decanol: General synthesis of diastereomeric mixtures of alkyl branched insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Principles of Insect Chemoreception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Characteristics of 5,7-Dimethylundecane

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5,7-dimethylundecane, tailored for researchers, scientists, and professionals in drug development. This document collates available data, presents it in a structured format, and outlines relevant experimental methodologies.

Core Physical and Chemical Properties

This compound is a branched-chain alkane with the molecular formula C13H28.[1][2][3] As a saturated hydrocarbon, it is a non-polar molecule, which dictates its solubility and intermolecular interactions. It is a colorless and odorless liquid at room temperature.[3]

Identification and Nomenclature

-

IUPAC Name : this compound[1]

-

CAS Registry Number : 17312-83-3[2]

-

Synonyms : UNDECANE, 5,7-DIMETHYL-[3]

Quantitative Physical Data

| Property | Value | Source |

| Molecular Weight | 184.36 g/mol | PubChem[1], NIST[2] |

| Exact Mass | 184.219100893 Da | PubChem[1] |

| Boiling Point | N/A | LookChem[3] |

| Melting Point | N/A | LookChem[3] |

| Density | N/A | LookChem[3] |

| Refractive Index | N/A | LookChem[3] |

| XLogP3-AA (Predicted) | 6.7 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Kovats Retention Index (Standard non-polar) | 1190, 1198, 1207 | PubChem[1] |

Experimental Protocols

While specific experimental protocols for the synthesis or extensive physical property determination of this compound are not detailed in the available literature, a general methodology for determining its Kovats Retention Index via gas chromatography can be outlined. The Kovats Retention Index is a crucial parameter for identifying compounds in gas chromatography.

Determination of Kovats Retention Index by Gas Chromatography

Objective: To determine the Kovats Retention Index of this compound using a standard non-polar capillary column in a gas chromatograph.

Materials and Equipment:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Non-polar capillary column (e.g., DB-1, HP-5ms)

-

Helium or Nitrogen carrier gas

-

Syringe for sample injection

-

Sample of this compound

-

A series of n-alkane standards (e.g., C8-C16)

-

Data acquisition and processing software

Procedure:

-

Instrument Setup:

-

Install the non-polar capillary column in the GC oven.

-

Set the carrier gas flow rate to the manufacturer's recommendation for the column.

-

Establish a temperature program for the oven, for example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes.

-

Set the injector and detector temperatures to 250°C and 280°C, respectively.

-

-

Sample and Standard Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane).

-

Prepare a mixture of n-alkane standards in the same solvent.

-

-

Injection and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the n-alkane standard mixture into the GC.

-

Start the data acquisition to record the chromatogram.

-

After the run is complete, inject the same volume of the this compound sample.

-

Record the chromatogram under the identical conditions.

-

-

Data Analysis:

-

Identify the retention times for each of the n-alkanes from their chromatogram.

-

Identify the retention time for this compound from its chromatogram.

-

Calculate the Kovats Retention Index (I) using the following formula:

-

I = 100 * [n + (N - n) * (log(tr(unknown)) - log(tr(n))) / (log(tr(N)) - log(tr(n)))]

-

Where:

-

n = the number of carbon atoms in the n-alkane eluting directly before the unknown.

-

N = the number of carbon atoms in the n-alkane eluting directly after the unknown.

-

tr(unknown) = the retention time of this compound.

-

tr(n) = the retention time of the n-alkane with n carbons.

-

tr(N) = the retention time of the n-alkane with N carbons.

-

-

-

Visualizations

The following diagrams illustrate key aspects of this compound's chemical nature and its analysis.

Caption: Chemical classification of this compound.

Caption: Workflow for Kovats Retention Index determination.

References

The Elusive Natural Origins of 5,7-Dimethylundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethylundecane, a branched-chain alkane with the chemical formula C13H28, presents a compelling case of a simple molecule with an obscure natural prevalence. While branched alkanes are widespread in nature, serving critical functions in insect communication and plant surface chemistry, the specific isomer this compound remains conspicuously absent from detailed scientific reports of natural product identification. This technical guide provides a comprehensive overview of the current knowledge landscape, focusing on the likely natural sources, established methodologies for the investigation of similar compounds, and the biosynthetic pathways that could lead to its formation. Although direct evidence for the natural occurrence of this compound is currently lacking in published literature, this document will equip researchers with the foundational knowledge and experimental frameworks necessary to explore its potential existence and function in biological systems.

Putative Natural Sources and Analogues

While direct identification of this compound in nature is not documented, the presence of structurally related compounds in various organisms provides a strong rationale for targeted investigation.

Insects: A Primary Reservoir of Branched Alkanes

Insects are a leading candidate for harboring this compound. Their cuticles are coated in a complex matrix of hydrocarbons, primarily long-chain alkanes, alkenes, and methyl-branched alkanes. These cuticular hydrocarbons (CHCs) are crucial for preventing desiccation and serve as a vital communication interface, mediating species and nestmate recognition, reproductive status, and social interactions.

Numerous dimethyl-branched alkanes have been identified as key signaling molecules (pheromones) in various insect orders. For instance, other dimethylalkanes have been identified as sex pheromones in moths and contact pheromones in beetles. The structural similarity of this compound to these known semiochemicals suggests it could play a similar role in an as-yet-unidentified insect species.

Plants: A Secondary but Plausible Source

Plants produce a diverse array of volatile and non-volatile hydrocarbons that contribute to their aroma, defense mechanisms, and the composition of their epicuticular wax. While less common than in insects, branched-chain alkanes are present in some plant species. Notably, the isomer of our target molecule, 4,7-dimethylundecane , has been reported in Nicotiana tabacum (tobacco) and Allium cepa (onion). This finding strongly suggests that the enzymatic machinery for producing dimethylundecanes exists in the plant kingdom, making a targeted search for this compound in these or related species a logical next step.

Quantitative Data on Analogous Compounds

To date, no quantitative data for this compound in any natural source has been published. However, to provide a comparative context, the following table summarizes the reported presence of its isomer, 4,7-dimethylundecane, in select plant species.

| Compound | Species | Plant Part | Method of Analysis | Reported Presence |

| 4,7-Dimethylundecane | Nicotiana tabacum | Not Specified | Not Specified | Present |

| 4,7-Dimethylundecane | Allium cepa | Not Specified | Not Specified | Present |

This table is based on available database information and lacks specific quantitative values from primary literature.

Experimental Protocols

The following section details established methodologies for the extraction and identification of branched-chain alkanes from insect and plant sources. These protocols are directly applicable to the search for this compound.

Protocol 1: Extraction and Analysis of Insect Cuticular Hydrocarbons

Objective: To extract and identify branched-chain alkanes from the cuticle of an insect specimen.

Materials:

-

Insect specimens (fresh or properly stored)

-

Hexane (HPLC grade)

-

Glass vials with Teflon-lined caps

-

Solid Phase Microextraction (SPME) fibers (e.g., PDMS coating)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Fused silica capillary column (e.g., DB-5ms)

-

Anhydrous sodium sulfate

Methodology:

-

Solvent Extraction:

-

Place a single insect or a small group of insects in a glass vial.

-

Add a sufficient volume of hexane to fully submerge the specimens.

-

Gently agitate for 5-10 minutes to dissolve the cuticular lipids.

-

Carefully decant the hexane extract into a clean vial, avoiding the transfer of solid material.

-

Dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

-

Solid Phase Microextraction (SPME) (Non-destructive alternative):

-

Gently restrain the insect.

-

Expose the SPME fiber to the surface of the insect's cuticle for a defined period (e.g., 5-15 minutes).

-

Retract the fiber into the needle and immediately introduce it into the GC-MS injection port for thermal desorption.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the hexane extract or introduce the SPME fiber into the GC-MS.

-

Use a temperature program suitable for the analysis of long-chain hydrocarbons (e.g., initial temperature of 50°C, ramp to 300°C at 10°C/min, hold for 10 minutes).

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-550.

-

Identify compounds by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Protocol 2: Analysis of Volatile and Semi-Volatile Compounds from Plant Material

Objective: To identify this compound in the volatile or semi-volatile fraction of plant tissue.

Materials:

-

Fresh plant material (leaves, flowers, etc.)

-

Liquid nitrogen

-

Solvent for extraction (e.g., hexane, dichloromethane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column for volatile analysis (e.g., DB-WAX, HP-5ms)

Methodology:

-

Headspace Analysis (for volatile compounds):

-

Place a known weight of fresh plant material in a headspace vial.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) to allow volatile compounds to accumulate in the headspace.

-

Use a gas-tight syringe or an automated headspace sampler to inject a sample of the headspace gas into the GC-MS.

-

-

Solvent Extraction (for semi-volatile compounds):

-

Grind a known weight of fresh or freeze-dried plant material to a fine powder, optionally under liquid nitrogen.

-

Extract the powder with a suitable solvent (e.g., hexane) using sonication or maceration.

-

Filter the extract and concentrate it as described in Protocol 1.

-

-

GC-MS Analysis:

-

Follow the GC-MS analysis steps outlined in Protocol 1, adjusting the temperature program and column choice based on the expected volatility of the target compounds.

-

Biosynthesis and Signaling Pathways

While no specific signaling pathways involving this compound have been elucidated, a general understanding of branched-alkane biosynthesis in insects provides a framework for its potential formation.

Biosynthesis of Branched-Chain Alkanes in Insects

The biosynthesis of methyl-branched alkanes in insects is a multi-step process that originates from fatty acid metabolism.

Caption: Generalized biosynthetic pathway of branched alkanes in insects.

This pathway begins with the de novo synthesis of fatty acids by fatty acid synthase (FAS). For branched alkanes, a methylmalonyl-CoA primer is incorporated instead of malonyl-CoA at specific steps, leading to the formation of a methyl-branched fatty acid. This is followed by a series of elongation steps, reduction to an aldehyde, and finally, decarbonylation to yield the final branched-chain alkane.

Hypothetical Signaling in Insect Communication

Should this compound be identified as an insect pheromone, it would likely be involved in chemosensory signaling.

Caption: Hypothetical chemosensory signaling pathway for an insect pheromone.

In this putative pathway, this compound molecules would be captured by odorant binding proteins (OBPs) in the sensillar lymph of the insect's antennae. The OBP would then transport the pheromone to an odorant receptor (OR) on the dendritic membrane of an olfactory sensory neuron (OSN). Binding of the pheromone to the OR would trigger a signal transduction cascade, leading to the firing of the OSN. This signal would then be processed in the antennal lobe of the insect's brain, ultimately resulting in a behavioral response, such as mate-seeking or aggregation.

Conclusion

The natural occurrence of this compound remains an open question for the scientific community. However, the prevalence of its structural isomers and other dimethyl-branched alkanes in insects and plants provides a strong impetus for its investigation. The experimental protocols and biosynthetic frameworks outlined in this guide offer a clear path forward for researchers aiming to isolate, identify, and characterize this elusive molecule. The discovery of this compound in a natural source would not only fill a gap in our knowledge of chemical ecology but could also unveil novel bioactive compounds with potential applications in pest management, agriculture, and drug development.

discovery of novel insect cuticular hydrocarbons

An In-depth Technical Guide to the Discovery of Novel Insect Cuticular Hydrocarbons

Abstract

Insect cuticular hydrocarbons (CHCs) are a diverse class of lipids that form a critical waxy layer on the insect cuticle. This layer primarily prevents desiccation and has secondarily evolved to mediate a vast array of chemical communications, including species, sex, and nestmate recognition.[1][2][3][4] The discovery and characterization of novel CHCs are paramount for advancing our understanding of insect chemical ecology, evolution, and for developing new, targeted pest management strategies.[5] This technical guide provides a comprehensive overview of the methodologies and workflows for the discovery of novel insect CHCs, from biosynthesis pathways to advanced analytical protocols.

The Biosynthesis of Cuticular Hydrocarbons

The production of CHCs is a multi-step biochemical process that originates from the fatty acid synthesis pathway, primarily occurring in specialized cells called oenocytes.[3][6] The pathway involves a series of enzymatic reactions that build and modify fatty acid precursors into the final hydrocarbon products. The key gene families involved include fatty acid synthases (FAS), elongases (ELO), desaturases (Desat), fatty acyl-CoA reductases (FAR), and cytochrome P450s of the CYP4G family.[7][6][8]

The general pathway begins with the formation of fatty acid precursors by FAS.[8][9] These precursors are then elongated by elongases to create very-long-chain fatty acyl-CoAs.[8] Desaturases can introduce double bonds into these chains, leading to the formation of alkenes and alkadienes.[7] Subsequently, FARs reduce the fatty acyl-CoAs to long-chain aldehydes. The final and critical step is the oxidative decarbonylation of these aldehydes by a CYP4G P450 enzyme, which removes one carbon atom to produce the final hydrocarbon.[5][7] Methyl-branched alkanes are synthesized when a specialized FAS incorporates methylmalonyl-CoA instead of malonyl-CoA during the chain elongation process.[7][9]

Experimental Workflow for Novel CHC Discovery

The process of discovering and identifying novel CHCs follows a structured workflow. It begins with careful sample collection and progresses through extraction, chemical analysis, and data interpretation. Each step is critical for ensuring the quality and reliability of the final results.

Detailed Experimental Protocols

Accurate and reproducible protocols are essential for the analysis of CHCs. The choice of extraction method and analytical parameters can significantly impact the results.

CHC Extraction Methodologies

Two primary methods are employed for CHC extraction: traditional solvent immersion and modern solvent-free solid-phase microextraction (SPME).

| Feature | Solvent Extraction | Solid-Phase Microextraction (SPME) |

| Principle | Whole-body or cuticle immersion in a non-polar solvent (e.g., n-hexane) to dissolve lipids. | A fused-silica fiber coated with a stationary phase is exposed to the insect cuticle to adsorb CHCs.[10][11] |

| Advantages | High yield of total CHCs; well-established method. | Non-destructive, solvent-free, allows for repeated sampling from a single insect, minimizes contamination from internal lipids.[2][10][12] |

| Disadvantages | Destructive to the specimen; risk of co-extracting internal lipids and other contaminants.[10][11] | May extract relatively fewer short-chained CHCs; requires optimization of fiber type and sampling conditions.[2][10] |

| Typical Solvent | n-Hexane or Dichloromethane | N/A |

| Common Fibers | N/A | Polydimethylsiloxane (PDMS), Carboxen/PDMS (CAR/PDMS), PDMS/Divinylbenzene (PDMS/DVB).[2][10][11] |

Protocol 3.1.1: Solvent Extraction

-

Select a single insect specimen (fresh or frozen).

-

Gently rinse the insect with distilled water to remove external debris and dry thoroughly.

-

Place the insect in a clean glass vial.

-

Add a sufficient volume of high-purity n-hexane to fully submerge the insect (e.g., 200 µL for a small insect).

-

Incubate for 5-10 minutes at room temperature.

-

Carefully remove the insect from the vial.

-

Evaporate the solvent under a gentle stream of nitrogen gas until the sample is concentrated to the desired volume (e.g., 50 µL).

-

Transfer the extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

Protocol 3.1.2: Solid-Phase Microextraction (SPME)

-

Condition the SPME fiber according to the manufacturer's instructions to remove contaminants. For example, a 7 μm PDMS fiber may be conditioned at 320°C for 1 hour.[10][11]

-

Gently restrain the live insect.

-

Rub the conditioned SPME fiber over the insect's cuticle (e.g., the thoracic or abdominal region) for a defined period (e.g., 2-5 minutes). Ensure consistent pressure and coverage.

-

Immediately retract the fiber into its protective needle.

-

Insert the SPME device into the heated injection port of the gas chromatograph for thermal desorption of the adsorbed CHCs directly onto the column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the complex mixtures of compounds found in CHC profiles.[13] The gas chromatograph separates individual hydrocarbons based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, allowing for identification.[14]

| Parameter | Typical Setting | Purpose |

| Injection Mode | Splitless or Pulsed Splitless | Ensures the entire sample is transferred to the column, maximizing sensitivity for trace compounds. |

| Injector Temp. | 280 - 320 °C | Rapidly vaporizes the CHCs for introduction into the column. For SPME, this is the desorption temperature. |

| Carrier Gas | Helium | Inert mobile phase that carries the sample through the column. |

| Column Type | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. | Separates compounds based on boiling point. "Like separates like," so a non-polar column is ideal for non-polar hydrocarbons.[14] |

| Oven Program | Initial temp 70°C, hold 2 min; ramp to 320°C at 10-15°C/min; hold for 10-20 min. | A temperature gradient allows for the separation of a wide range of CHCs, from more volatile, shorter-chain compounds to less volatile, very-long-chain compounds. |

| MS Source Temp. | ~230 °C | Temperature of the ion source where molecules are fragmented. |

| MS Quad Temp. | ~150 °C | Temperature of the quadrupole mass analyzer. |

| Mass Scan Range | 40 - 650 m/z | Detects the range of fragment masses typically produced by CHCs. |

Protocol 3.2.1: GC-MS Analysis and Data Interpretation

-

Inject 1-2 µL of the solvent extract or perform thermal desorption using the SPME fiber into the GC.

-

Run the analysis using the optimized temperature program.

-

The output will be a total ion chromatogram (TIC), where each peak represents one or more separated compounds.

-

Integrate the peaks to determine their retention time and relative area.

-

Analyze the mass spectrum for each peak. Identify n-alkanes by their characteristic fragmentation pattern of CnH2n+1 ions separated by 14 amu (a CH2 group).

-

Identify methyl-branched alkanes and alkenes by comparing their mass spectra and retention indices to libraries (e.g., NIST) and published literature. The location of methyl branches or double bonds can cause distinct fragmentation patterns that aid in structural elucidation.

-

Novel compounds will be those with mass spectra that do not match known entries. Further analysis, such as derivatization or NMR, may be required for definitive structural confirmation.

Data Presentation and Interpretation

Quantitative data should be organized to facilitate comparison and analysis. The relative abundance of each identified CHC is calculated as a percentage of the total CHC profile.

Table 4.1: Example CHC Profile of a Hypothetical Insect Species (Data is illustrative and not from a specific study)

| Peak No. | Retention Time (min) | Compound Identification | Relative Abundance (%) |

| 1 | 18.54 | n-Tricosane (C23) | 2.1 |

| 2 | 20.31 | n-Tetracosane (C24) | 3.5 |

| 3 | 22.05 | n-Pentacosane (C25) | 15.8 |

| 4 | 22.18 | 11-Methylpentacosane | 4.2 |

| 5 | 23.72 | n-Hexacosane (C26) | 1.9 |

| 6 | 25.33 | n-Heptacosane (C27) | 25.3 |

| 7 | 25.45 | 11,15-Dimethylheptacosane | 8.0 |

| 8 | 26.89 | n-Octacosane (C28) | 0.9 |

| 9 | 28.41 | n-Nonacosane (C29) | 22.6 |

| 10 | 28.52 | Unknown Compound A | 5.7 |

| 11 | 31.25 | n-Hentriacontane (C31) | 10.0 |

In this example, "Unknown Compound A" represents a potentially novel CHC that warrants further structural elucidation.

Conclusion and Future Directions

The discovery of novel insect CHCs is a dynamic field that bridges biochemistry, chemical ecology, and molecular biology. The protocols outlined in this guide provide a robust framework for the extraction, analysis, and identification of these vital compounds. Future research should focus on integrating transcriptomics and functional genomics (e.g., RNAi) to link newly discovered CHCs to the specific genes responsible for their production.[1][3][6] Elucidating the biological functions of novel CHCs through behavioral assays will further enhance their potential for exploitation in biorational pest control and provide deeper insights into the complex chemical world of insects.[15]

References

- 1. Regulation of insect cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons | Annual Reviews [annualreviews.org]

- 4. experts.azregents.edu [experts.azregents.edu]

- 5. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intrasexual cuticular hydrocarbon dimorphism in a wasp sheds light on hydrocarbon biosynthesis genes in Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum | PLOS One [journals.plos.org]

- 11. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. blog.myrmecologicalnews.org [blog.myrmecologicalnews.org]

An In-depth Technical Guide to Methyl-Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched alkanes are acyclic saturated hydrocarbons characterized by the presence of one or more methyl (-CH₃) groups attached to a longer carbon chain. As isomers of their straight-chain counterparts, they share the same general chemical formula, CₙH₂ₙ₊₂, but possess distinct structural arrangements. This branching imparts significant changes to their physicochemical properties and chemical reactivity, making them crucial molecules in fields ranging from petrochemistry to medicinal chemistry. In drug development, the strategic placement of a methyl group can profoundly influence a molecule's potency, selectivity, and metabolic stability, a phenomenon often referred to as the "magic methyl" effect.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of methyl-branched alkanes, with a focus on methodologies and data relevant to research and pharmaceutical development.

Physical Properties of Methyl-Branched Alkanes

The introduction of methyl branches into an alkane structure significantly alters its physical properties compared to its linear isomer. These changes are primarily driven by modifications in intermolecular forces, specifically van der Waals forces, and the molecule's ability to pack efficiently in the solid state.

Boiling Point

A consistent trend observed for alkane isomers is that branching lowers the boiling point.[3][4] Straight-chain alkanes have a larger surface area, allowing for more points of contact between adjacent molecules. This results in stronger van der Waals dispersion forces, which require more energy to overcome during the transition from liquid to gas.[3] Methyl branching creates a more compact, spherical shape, reducing the available surface area for intermolecular interactions, thus weakening the van der Waals forces and lowering the boiling point.[4]

Table 1: Boiling Points of Hexane (C₆H₁₄) Isomers

| Isomer | Structure | Boiling Point (°C) |

| n-Hexane | CH₃(CH₂)₄CH₃ | 68.7 |

| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3 |

| 2-Methylpentane | CH₃CH(CH₃)CH₂CH₂CH₃ | 60.3 |

| 2,3-Dimethylbutane | CH₃CH(CH₃)CH(CH₃)CH₃ | 58.0 |

| 2,2-Dimethylbutane | CH₃C(CH₃)₂CH₂CH₃ | 49.7 |

Data sourced from various chemical property databases.

Table 2: Boiling Points of Heptane (C₇H₁₆) Isomers

| Isomer | Boiling Point (°C) |

| n-Heptane | 98.4 |

| 2-Methylhexane | 90.0 |

| 3-Methylhexane | 92.0 |

| 3-Ethylpentane | 93.5 |

| 2,2-Dimethylpentane | 79.2 |

| 2,3-Dimethylpentane | 89.8 |

| 2,4-Dimethylpentane | 80.5 |

| 3,3-Dimethylpentane | 86.1 |

| 2,2,3-Trimethylbutane | 80.9 |

Data sourced from various chemical property databases.[5][6]

Table 3: Boiling Points of Octane (C₈H₁₈) Isomers

| Isomer | Boiling Point (°C) |

| n-Octane | 125.7 |

| 2-Methylheptane | 117.6 |

| 3-Methylheptane | 119.0 |

| 4-Methylheptane | 117.7 |

| 2,2-Dimethylhexane | 106.8 |

| 2,3-Dimethylhexane | 115.6 |

| 2,4-Dimethylhexane | 109.4 |

| 2,5-Dimethylhexane | 109.1 |

| 3,3-Dimethylhexane | 112.0 |

| 3,4-Dimethylhexane | 117.7 |

| 2,2,4-Trimethylpentane | 99.2 |

Data sourced from various chemical property databases.[5][7][8]

Melting Point

The effect of branching on melting points is more complex and less predictable than on boiling points. While branching generally disrupts crystal lattice packing, leading to lower melting points, highly symmetrical molecules can exhibit unusually high melting points.[6] This is because a symmetrical shape allows the molecules to pack more efficiently and tightly into a crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome. A classic example is 2,2,3,3-tetramethylbutane, a highly branched isomer of octane, which is a solid at room temperature with a melting point of 100.7 °C, significantly higher than that of linear n-octane (-56.8 °C).

Table 4: Melting Points of Heptane (C₇H₁₆) Isomers

| Isomer | Melting Point (°C) |

| n-Heptane | -90.6 |

| 2-Methylhexane | -118.3 |

| 3-Methylhexane | -119.5 |

| 3-Ethylpentane | -118.6 |

| 2,2-Dimethylpentane | -123.8 |

| 2,3-Dimethylpentane | -129.8 |

| 2,4-Dimethylpentane | -121.0 |

| 3,3-Dimethylpentane | -134.5 |

| 2,2,3-Trimethylbutane | -25.0 |

Data sourced from various chemical property databases.[6]

Synthesis of Methyl-Branched Alkanes

Several synthetic methodologies are employed to construct methyl-branched alkanes, ranging from the saturation of unsaturated precursors to the coupling of smaller alkyl fragments. The choice of method depends on the desired structure, required purity, and available starting materials.

Catalytic Hydrogenation of Alkenes

One of the most direct methods for preparing alkanes is the catalytic hydrogenation of alkenes. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

-

Apparatus Setup: A high-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge is used.

-

Catalyst Loading: The reaction vessel is charged with 4-methyl-1-pentene (1.0 mol) dissolved in a suitable solvent such as ethanol (200 mL). A catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%) is carefully added.

-

Reaction Conditions: The vessel is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas. The vessel is then pressurized with hydrogen gas to approximately 50-100 psi.

-

Execution: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen (pressure drop).

-

Work-up and Purification: Upon completion, the excess hydrogen is carefully vented, and the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The solvent is removed from the filtrate by rotary evaporation. The resulting crude 2-methylpentane can be purified by fractional distillation if necessary.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds, allowing for the coupling of two different alkyl groups to produce unsymmetrical alkanes, including those with methyl branches.[5][9] The key reagent is a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent.[7]

This synthesis involves the coupling of an isopropyl group with a propyl group.

-

Preparation of Isopropyllithium: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), lithium metal (2.2 equivalents) is suspended in anhydrous diethyl ether. 2-Bromopropane (1.0 equivalent) is added dropwise while maintaining the temperature below 0 °C. The reaction is stirred until the lithium is consumed, yielding a solution of isopropyllithium.

-

Formation of Lithium Diisopropylcuprate (Gilman Reagent): In a separate flask, copper(I) iodide (CuI) (0.5 equivalents) is suspended in anhydrous diethyl ether and cooled to -78 °C. The previously prepared isopropyllithium solution is slowly added via cannula. The mixture is allowed to warm slightly to form a clear solution of lithium diisopropylcuprate, [(CH₃)₂CH]₂CuLi.

-

Coupling Reaction: The Gilman reagent is re-cooled to -78 °C. 1-Bromopropane (1.0 equivalent) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. The solvent is removed by distillation. The final product, 2-methylpentane, is purified by fractional distillation.

Grignard Reaction followed by Dehydration and Hydrogenation

Grignard reagents (R-MgX) are powerful nucleophiles used to form new carbon-carbon bonds. They can be used to synthesize highly branched alkanes by reacting with a ketone to form a tertiary alcohol, which is then dehydrated to an alkene and subsequently hydrogenated.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) and a crystal of iodine are placed in anhydrous diethyl ether. 2-Bromopropane (1.1 equivalents) is added dropwise to initiate the formation of isopropylmagnesium bromide. The reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Ketone: The Grignard solution is cooled in an ice bath. 3-Methyl-2-pentanone (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred Grignard reagent. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to form the magnesium alkoxide of 2,3,3-trimethyl-2-pentanol.

-

Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of cold, dilute sulfuric acid (H₂SO₄) or saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude tertiary alcohol.

-

Dehydration: The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid) and heated to induce dehydration, forming a mixture of alkenes (primarily 2,3,3-trimethyl-1-pentene and 2,3,3-trimethyl-2-pentene). The alkene product is typically distilled directly from the reaction mixture.

-

Hydrogenation: The collected alkene mixture is subjected to catalytic hydrogenation as described in the previous section (using H₂ and a catalyst like Pd/C or PtO₂) to yield the final product, 2,3,3-trimethylpentane.

Chemical Reactivity

Alkanes are generally characterized by their low reactivity due to the strength and nonpolar nature of their C-C and C-H sigma bonds. However, the presence of methyl branching introduces tertiary or even quaternary carbon atoms, which can influence the regioselectivity and rate of certain reactions, particularly those that proceed through radical or carbocation intermediates.

A key principle is the stability of carbocation intermediates, which follows the order: tertiary > secondary > primary. This is because alkyl groups are electron-donating and help to stabilize the positive charge on the carbon atom through hyperconjugation and inductive effects. Consequently, reactions that involve the formation of a carbocation, such as certain nucleophilic substitutions (Sₙ1) or eliminations (E1), will proceed more readily at a tertiary carbon center found in a branched alkane than at a primary or secondary carbon in a linear alkane.

Applications in Drug Development

The incorporation of methyl groups is a fundamental strategy in medicinal chemistry to optimize the properties of drug candidates. Even a single, strategically placed methyl group can dramatically alter a compound's biological activity and pharmacokinetic profile.

The "Magic Methyl" Effect

The term "magic methyl" refers to the often disproportionately large and beneficial impact that the addition of a methyl group can have on a drug's properties.[1] This can manifest in several ways:

-

Improved Potency: A methyl group can enhance binding to a biological target by filling a hydrophobic pocket in the protein's active site. This increases the lipophilic efficiency and strength of the drug-receptor interaction.

-

Conformational Restriction: By introducing steric hindrance, a methyl group can lock a flexible molecule into a more rigid, bioactive conformation, which is the specific shape required to bind effectively to its target.[1] This reduces the entropic penalty of binding, leading to higher affinity.

-

Increased Selectivity: A methyl group can block the binding of a drug to off-target receptors by creating a steric clash, thereby improving the drug's selectivity and reducing potential side effects.

A prominent example is the anticancer drug Tazemetostat , an inhibitor of the EZH2 enzyme. The optimization process for this drug involved the strategic addition of four methyl groups, which collectively resulted in a more than 100,000-fold improvement in activity.[10]

Enhancement of Metabolic Stability

One of the most critical applications of methyl branching in drug design is to improve metabolic stability. Many drugs are cleared from the body through metabolism by cytochrome P450 (CYP) enzymes in the liver, which often involves the oxidation of susceptible C-H bonds.

By placing a methyl group at or near a metabolically labile site, chemists can sterically shield that position from enzymatic attack. This "metabolic blocking" slows down the rate of drug metabolism, increases the drug's half-life in the body, and improves its overall oral bioavailability.[9]

Branched Chains in Drug Delivery

The principles of branching extend beyond small molecule drugs. In advanced drug delivery systems, such as lipid nanoparticles (LNPs) used for mRNA vaccines and therapies, the structure of the ionizable lipids is critical. Lipids with branched hydrophobic tails can influence the packing parameter of the LNP, affecting its stability, morphology, and efficiency in delivering its payload into target cells.[11][12]

Conclusion

Methyl-branched alkanes, while simple in composition, exhibit a rich and complex chemistry. Their unique physical properties, arising from altered intermolecular forces, and their specific reactivity patterns, dictated by the stability of reaction intermediates, make them fascinating subjects of study. For researchers in the pharmaceutical sciences, a deep understanding of the synthesis and behavior of molecules containing methyl-branched moieties is indispensable. The strategic introduction of these small alkyl groups remains one of the most powerful tools in the medicinal chemist's arsenal for transforming a promising lead compound into a safe and effective drug.

References

- 1. Mustard gas - Wikipedia [en.wikipedia.org]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. nagwa.com [nagwa.com]

- 4. Binding Database [bindingdb.org]

- 5. quora.com [quora.com]

- 6. docbrown.info [docbrown.info]

- 7. webqc.org [webqc.org]

- 8. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. C7H16 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,7-Dimethylundecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,7-dimethylundecane, a branched-chain alkane. The synthesis is based on a three-step reaction sequence commencing with a Grignard reaction, followed by dehydration of the resulting tertiary alcohol, and concluding with catalytic hydrogenation of the alkene intermediate. This protocol is designed to be a practical guide for laboratory synthesis, offering specific parameters for reagents, reaction conditions, and purification methods.

Introduction